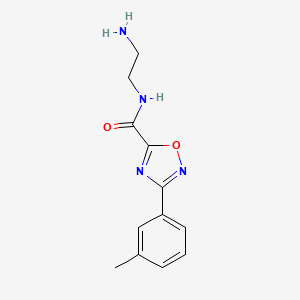

N-(2-aminoethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide

Description

Properties

IUPAC Name |

N-(2-aminoethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O2/c1-8-3-2-4-9(7-8)10-15-12(18-16-10)11(17)14-6-5-13/h2-4,7H,5-6,13H2,1H3,(H,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNMJOFUZHBUYIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NOC(=N2)C(=O)NCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-aminoethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxylic acid with ethylenediamine in the presence of a dehydrating agent such as thionyl chloride. The reaction is usually carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(2-aminoethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

Substitution: Various electrophiles such as alkyl halides or acyl chlorides; reactions are often conducted in the presence of a base.

Major Products

Oxidation: Formation of corresponding oxadiazole derivatives with oxidized functional groups.

Reduction: Formation of reduced amine derivatives.

Substitution: Formation of substituted oxadiazole derivatives with new functional groups attached to the aminoethyl moiety.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Studied for its potential therapeutic applications, including as a drug candidate for various diseases.

Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Chemical Identity :

Structural Features :

- Substituents: 3-Methylphenyl group at position 3 of the oxadiazole ring, contributing hydrophobicity and steric bulk. Aminoethyl carboxamide side chain at position 5, enabling hydrogen bonding and solubility in aqueous environments.

Comparison with Similar Compounds

Structural Analogues with Isoxazole Cores

Compound 1: N-BENZHYDRYL-3-(2-CHLOROPHENYL)-5-METHYL-4-ISOXAZOLECARBOXAMIDE (CAS: Not specified)

- Core : Isoxazole (1,2-oxazole) ring .

- Substituents :

- 2-Chlorophenyl and methyl groups on the isoxazole.

- Bulky benzhydryl (diphenylmethyl) carboxamide.

- Key Differences: Isoxazole vs. oxadiazole: Reduced nitrogen content limits hydrogen-bonding interactions.

Compound 2 : N-(5-Chloro-2-methylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide (CAS: 303132-90-3)

1,2,4-Oxadiazole Derivatives

Compound 3: N-(2-Aminoethyl)-3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazole-5-carboxamide (CAS: Not specified)

- Substituent : Benzodioxolyl group (electron-rich aromatic system) .

- Molecular Weight : 284.27 g/mol (C₁₅H₁₂N₂O₄) .

- Higher molecular weight than the target compound (246 vs. 284 g/mol) .

Compound 4: N-(2-Aminoethyl)-3-[(phenylsulfonyl)methyl]-1,2,4-oxadiazole-5-carboxamide (CAS: 924859-10-9)

- Substituent : Phenylsulfonylmethyl group .

- Molecular Weight : 310.33 g/mol (C₁₂H₁₄N₄O₄S) .

- Key Differences :

Compound 5: N-(2-Aminoethyl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole-5-carboxamide (CAS: 938007-35-3)

Functional and Pharmacological Comparisons

| Property | Target Compound | Compound 3 (Benzodioxolyl) | Compound 4 (Sulfonyl) |

|---|---|---|---|

| Molecular Weight (g/mol) | 246.27 | 284.27 | 310.33 |

| LogP (Estimated) | ~2.5 | ~2.8 | ~1.8 (due to sulfonyl) |

| Hydrogen Bond Donors | 2 | 2 | 2 |

| Bioavailability | Moderate | Low (bulky substituent) | High (API-grade purity) |

| Key Applications | Research scaffold | Drug discovery | Pharmaceutical intermediates |

Biological Activity

N-(2-aminoethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide is a compound belonging to the oxadiazole family, which has garnered attention for its potential biological activities. This article explores its biological activity, particularly in cancer treatment and antimicrobial properties, synthesizing findings from various studies.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 246.27 g/mol. Its structure includes an oxadiazole ring, which is known for contributing to the pharmacological properties of related compounds.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₄N₄O₂ |

| Molecular Weight | 246.27 g/mol |

| CAS Number | 938002-50-7 |

| Chemical Structure | Chemical Structure |

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including this compound. The compound has shown promising results against various cancer cell lines.

Cytotoxicity Studies

Research indicates that derivatives of oxadiazoles exhibit cytotoxic effects against several cancer cell lines:

- MCF-7 (Breast Cancer) : IC₅₀ values around 15.63 µM, comparable to Tamoxifen.

- CEM-13 (Leukemia) : Sub-micromolar concentration effectiveness.

Flow cytometry assays revealed that these compounds induce apoptosis in a dose-dependent manner, suggesting their mechanism involves triggering programmed cell death in cancer cells .

Antimicrobial Activity

The oxadiazole derivatives have also been evaluated for their antimicrobial properties. Studies show varying degrees of effectiveness against different strains of bacteria and fungi.

Table 2: Antimicrobial Activity

| Microorganism | Activity (EC₅₀) |

|---|---|

| Trypanosoma cruzi | EC₅₀ = 2.9 µM |

| Leishmania amazonensis | EC₅₀ = 5.5 - 13.2 µM |

| Mycobacterium tuberculosis | Active against resistant strains |

These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents .

The biological activity of this compound is believed to be linked to its ability to interact with specific cellular targets:

- Induction of Apoptosis : The compound activates apoptotic pathways by increasing p53 expression and caspase-3 cleavage in cancer cells.

- Inhibition of Enzymatic Activity : Some derivatives selectively inhibit carbonic anhydrases associated with tumor growth .

Study on Anticancer Efficacy

A study conducted on various oxadiazole derivatives demonstrated that modifications in the chemical structure significantly affected their biological activity. The most potent compounds showed IC₅₀ values lower than those of established chemotherapeutics like doxorubicin.

In Vivo Studies

While in vitro studies are promising, further exploration through in vivo studies is essential to validate the therapeutic potential and safety profile of this compound. Current research emphasizes the need for comprehensive pharmacokinetic and toxicological evaluations .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2-aminoethyl)-3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxamide, and how do reaction conditions influence yield?

- Methodology : The synthesis typically involves cyclocondensation of an amidoxime precursor with a carboxylic acid derivative (e.g., activated esters or chlorides). Key steps include:

- Oxadiazole ring formation : Cyclization under acidic or basic conditions, with temperature control (80–120°C) to minimize side reactions.

- Aminoethyl group introduction : Post-cyclization functionalization via reductive amination or coupling reactions with ethylenediamine derivatives .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

- Structural confirmation :

- NMR spectroscopy : , , and 2D NMR (e.g., HSQC) to resolve the oxadiazole ring and substituent positions.

- X-ray crystallography : For unambiguous determination of molecular geometry, as demonstrated in related oxazole/oxadiazole systems .

- Purity assessment :

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to quantify impurities (<2%).

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]) .

Q. What are the preliminary biological screening protocols for this compound?

- In vitro assays :

- Antimicrobial activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi.

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .

- Target identification : Competitive binding assays or fluorescence polarization to evaluate interactions with enzymes (e.g., kinases) .

Advanced Research Questions

Q. How do electronic effects of the 3-methylphenyl substituent influence reactivity in electrophilic substitution reactions?

- Mechanistic insight : The methyl group acts as an electron-donating substituent, directing electrophiles (e.g., nitration, halogenation) to the para position of the phenyl ring. Comparative studies with methoxy or halogen-substituted analogs show altered reaction kinetics (e.g., slower nitration rates for electron-withdrawing groups) .

- Experimental validation : Use -NMR to track regioselectivity in fluorination reactions .

Q. What strategies resolve contradictions in reported bioactivity data between structural analogs?

- Case example : Discrepancies in antimicrobial activity between the target compound and its 3,4-dimethoxyphenyl analog (CAS 938007-35-3) may arise from:

- Solubility differences : LogP values (calculated via HPLC) correlate with membrane permeability.

- Metabolic stability : Microsomal assays (e.g., liver S9 fractions) to compare degradation rates .

Q. How can computational modeling optimize the compound’s binding affinity for a target protein?

- Approach :

- Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes with proteins (e.g., PARP-1).

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories.

- Validation : Compare predicted binding energies (ΔG) with experimental SPR (surface plasmon resonance) data .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Key issues : Racemization during amide coupling or cyclization steps.

- Solutions :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.